

what are the physical and chemical properties of Quinaldic Acid

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Compound of Interest

Compound Name: Quinaldic Acid

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Quinaldic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldic acid, also known as quinoline-2-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula $C_{10}H_7NO_2$.^{[1][2]} It is a key intermediate in various synthetic pathways and a metabolite in the tryptophan degradation pathway.^{[3][4]} Its ability to form stable complexes with metal ions has led to its use in analytical chemistry for the determination of copper, zinc, and uranium.^[1] Furthermore, **quinaldic acid** and its derivatives are of significant interest to the pharmaceutical industry, with applications as intermediates in the synthesis of antimalarial, antiviral, and antibacterial agents. This technical guide provides an in-depth overview of the physical and chemical properties of **quinaldic acid**, complete with experimental protocols and pathway visualizations to support research and development efforts.

Physical Properties

Quinaldic acid is typically a light brown or off-white to yellow, needle-like crystalline powder. It is stable under normal laboratory conditions.

Quantitative Physical Data

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ NO ₂	
Molecular Weight	173.17 g/mol	
Melting Point	156-158 °C	
Boiling Point	247-250 °C	
Solubility in Water	14 g/L (at 25 °C)	
pKa	1.20 ± 0.30 (Predicted)	
LogP	1.44	
Topological Polar Surface Area	50.2 Å ²	
Hydrogen Bond Acceptor Count	3	

Chemical Properties

Quinaldic acid exhibits reactivity characteristic of both a carboxylic acid and a quinoline ring system. It can undergo reactions such as esterification, amidation, and decarboxylation. The quinoline nitrogen can be protonated or alkylated, and the aromatic ring can participate in electrophilic substitution reactions.

Chemical Reactivity and Stability

Quinaldic acid is stable under normal temperatures and pressures. It is incompatible with strong oxidizing agents, acids, and bases. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NO_x).

Metal Chelation

A key chemical property of **quinaldic acid** is its ability to act as a chelating agent, forming complexes with various metal ions. This property is utilized in analytical chemistry for the selective precipitation and determination of metals like copper, zinc, and uranium. The

chelation typically occurs through the nitrogen atom of the quinoline ring and the carboxylate group, forming a stable five-membered ring with the metal ion.

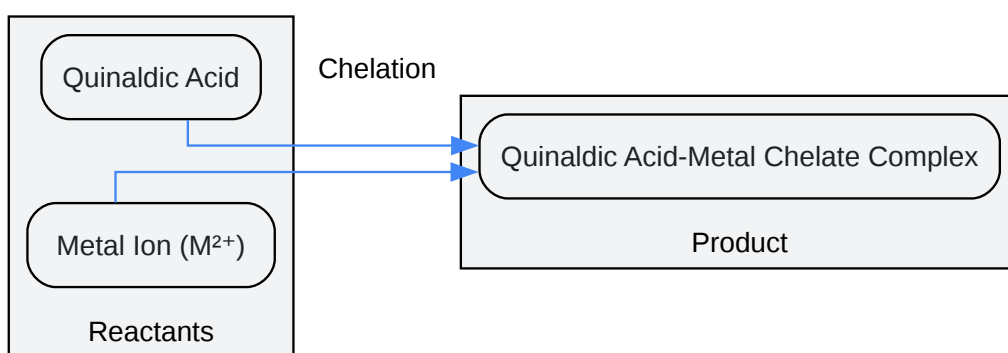


Figure 1. Quinaldic Acid Metal Chelation

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Figure 1. **Quinaldic Acid** Metal Chelation

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of **quinaldic acid**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **quinaldic acid** transitions to a liquid.

Methodology:

- A small, finely powdered sample of **quinaldic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.
- The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.

Solubility Determination

Objective: To determine the solubility of **quinaldic acid** in a given solvent (e.g., water).

Methodology:

- A known volume of the solvent (e.g., deionized water) is placed in a thermostatted vessel at a specific temperature (e.g., 25 °C).
- Small, accurately weighed portions of **quinaldic acid** are added to the solvent with continuous stirring.
- Additions are continued until a saturated solution is formed, indicated by the persistence of undissolved solid.
- The mixture is stirred for an extended period to ensure equilibrium is reached.
- The saturated solution is filtered to remove the excess solid.
- A known volume of the clear filtrate is then taken, the solvent is evaporated, and the mass of the dissolved **quinaldic acid** is determined. The solubility is then calculated and expressed in g/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **quinaldic acid**.

Methodology:

- A standard solution of **quinaldic acid** is prepared in a suitable solvent (e.g., water or a water-ethanol mixture).
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
- The pH of the solution is recorded after each addition of the titrant, ensuring the solution is well-mixed.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A 5-10 mg sample of **quinaldic acid** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used. Key acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of **quinaldic acid** and its fragments to confirm its molecular weight and structure.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** A suitable ionization technique is employed. For a molecule like **quinaldic acid**, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can be used to determine the elemental composition.

Biological Context and Synthesis

Tryptophan Metabolism Pathway

Quinaldic acid is a metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation in the body.

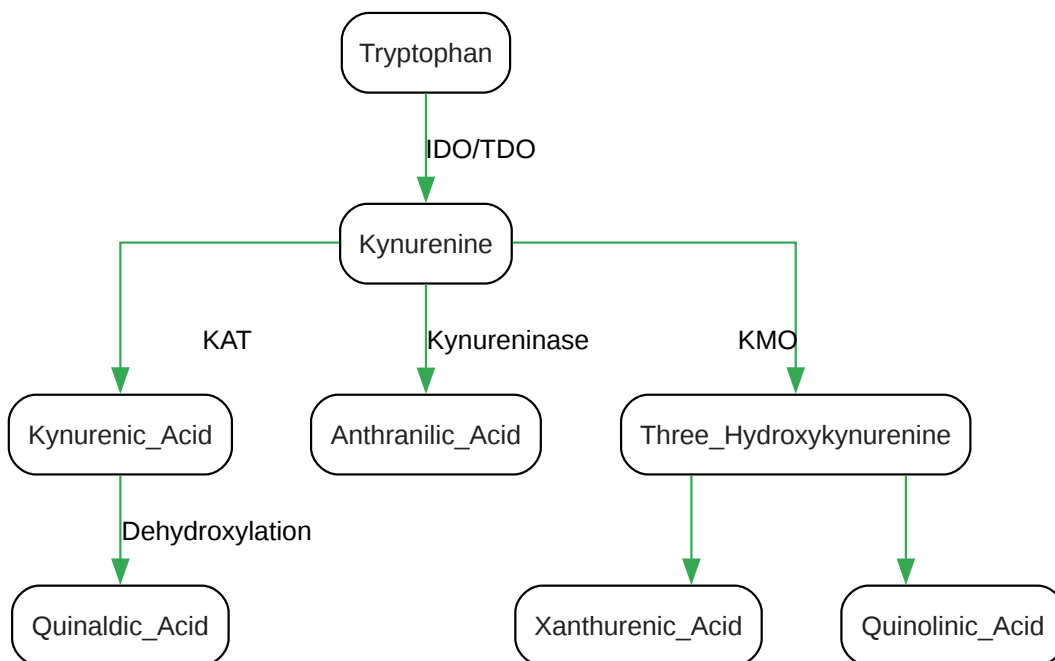


Figure 2. Simplified Tryptophan Metabolism Pathway

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Figure 2. Simplified Tryptophan Metabolism Pathway

Synthesis of Quinaldic Acid

Several synthetic routes to **quinaldic acid** have been reported. A common laboratory-scale synthesis involves the oxidation of quinaldine (2-methylquinoline). More modern and eco-efficient methods are also being developed, for example, from bio-based feedstocks like furfural. A generalized workflow for the synthesis of substituted anilides of **quinaldic acid** via microwave-assisted synthesis is presented below.

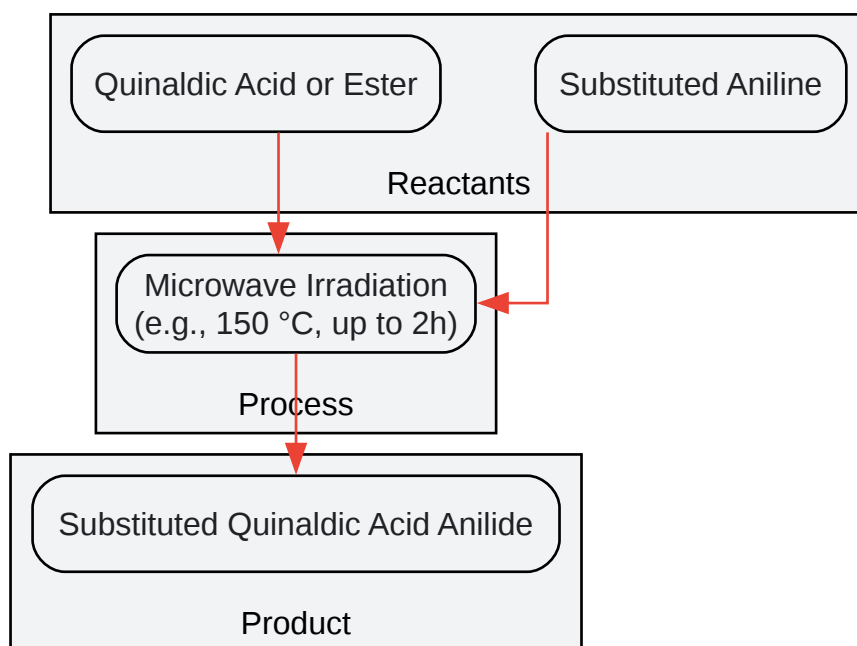


Figure 3. Microwave-Assisted Synthesis of Quinaldic Acid Anilides

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